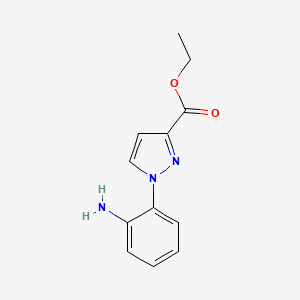

ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 2-aminophenyl substituent at the pyrazole ring's N1 position and an ester group at C2. Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and agrochemical applications . This article provides a detailed comparison of this compound with structurally related analogs, emphasizing substituent effects on physicochemical properties, synthesis, and bioactivity.

Properties

IUPAC Name |

ethyl 1-(2-aminophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-8-15(14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLKXBVURHUCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its pharmacological potential, drawing on various studies and findings.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with appropriate aryl amines under specific conditions. This process can be optimized through various methods, including microwave-assisted synthesis, which enhances yields and reduces reaction times .

The SAR studies indicate that modifications on the pyrazole ring and the substituents on the aromatic amine significantly influence the biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance anti-inflammatory and anticancer properties .

Biological Activities

This compound exhibits a spectrum of biological activities:

1. Anti-inflammatory Activity

- The compound has demonstrated significant anti-inflammatory effects in various models. In one study, it was shown to inhibit COX-2 activity effectively, with selectivity indices suggesting a favorable safety profile compared to traditional NSAIDs .

- Table 1: Anti-inflammatory Activity Comparison

2. Anticancer Activity

- This compound has shown promising results against various cancer cell lines. Its mechanism involves the inhibition of key kinases such as BRAF(V600E) and EGFR, making it a potential candidate for targeted cancer therapies .

- Table 2: Anticancer Activity Against Cell Lines

3. Antibacterial and Antifungal Activities

- The compound also exhibits antibacterial and antifungal properties, making it useful in treating infections caused by resistant strains. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as several fungal pathogens .

- Table 3: Antimicrobial Activity

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Efficacy

In a carrageenan-induced paw edema model, administration of the compound significantly reduced inflammation compared to control groups, demonstrating its potential as an effective anti-inflammatory agent .

Case Study 2: Anticancer Properties

A study evaluating the compound's effect on breast cancer cells showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Scientific Research Applications

Table 1: Common Synthesis Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | 2-Aminophenyl hydrazine, ethyl acetoacetate | Reflux in ethanol | 75% |

| Method B | Ethyl 3-oxobutanoate, hydrazine hydrate | Heating at 80°C for 4 hours | 85% |

Biological Activities

Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate exhibits various biological activities, making it a promising candidate for drug development. Research indicates its potential as an anticancer agent, anti-inflammatory compound, and neuroprotective agent.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the pyrazole scaffold can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR.

Case Study: Anticancer Efficacy

- Study Reference:

- Findings: this compound showed significant antiproliferative effects against lung and colorectal cancer cells with IC50 values in the micromolar range.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: Anti-inflammatory Effects

- Study Reference:

- Findings: In a murine model, treatment with this compound resulted in a significant reduction in inflammation markers compared to control groups.

Therapeutic Applications

The therapeutic potential of this compound extends to various medical conditions:

Neurological Disorders

Research indicates that pyrazole derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

- Study Reference:

- Findings: The compound demonstrated protective effects on neuronal cells subjected to oxidative stress, suggesting potential applications in neurodegenerative disease management.

Cardiovascular Health

Some studies have suggested that pyrazole derivatives can exhibit antithrombotic activities, which may be beneficial in cardiovascular health management.

Case Study: Cardiovascular Studies

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-aminophenyl group distinguishes the target compound from analogs with alternative aryl or alkyl substituents. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, Br): Increase lipophilicity and stability but reduce hydrogen-bonding capacity compared to the 2-aminophenyl group .

- Electron-Donating Groups (e.g., methoxy, amino): Enhance solubility and intermolecular interactions.

Key Observations :

Physicochemical and Spectroscopic Properties

Comparative data for melting points, yields, and NMR shifts:

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.